molecular formula C7H10O B071969 2-Methyl-2-cyclohexen-1-one CAS No. 1121-18-2

2-Methyl-2-cyclohexen-1-one

Cat. No. B071969
CAS RN: 1121-18-2
M. Wt: 110.15 g/mol
InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-cyclohexen-1-one is a cyclic ketone that is reported to occur in mint and horse chestnut . It is a p-menthane monoterpenoid that consists of cyclohex-2-enone having methyl and isopropenyl substituents at positions 2 and 5, respectively . It is a versatile electrophile employed in a range of addition reactions .


Synthesis Analysis

The synthesis of this compound involves several steps from commercially available starting materials and proceeds in 65–75% overall yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 110.15 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the sources.

Scientific Research Applications

Catalytic Reactions on Platinum Surfaces

The study by Morales and Zaera (2007) explores the thermal chemistry of related cyclohexene compounds on Pt(111) single-crystal surfaces. It reveals that dehydrogenation processes lead to the formation of toluene, showcasing the reactivity and potential pathways for transformations involving cyclohexene derivatives in catalytic reactions on metallic surfaces (Morales & Zaera, 2007).

Asymmetric Organocatalysis

Carlone et al. (2006) describe an asymmetric organocatalytic approach for producing optically active cyclohexenone derivatives. This process involves a multi-step reaction that starts with a conjugated addition of beta-ketoesters to alpha, beta-unsaturated aldehydes, highlighting cyclohexenone derivatives' significance in synthesizing complex organic molecules (Carlone et al., 2006).

Electrochemical Reductive Coupling

Jones et al. (2012) discuss the electrochemical reductive coupling of 2-cyclohexen-1-one in a mixture of ionic liquid and water, demonstrating a green and efficient method to synthesize diketones. This study showcases the application of cyclohexenone derivatives in electrochemical synthesis, providing an eco-friendly alternative to traditional organic synthesis methods (Jones et al., 2012).

Low-Cost and Scalable Synthesis

Zha et al. (2021) present a scalable synthesis method for a cyclohexanone-related bifunctional building block. This process emphasizes the use of cost-effective reagents and conditions, highlighting the importance of cyclohexenone derivatives in industrial chemistry for producing valuable chemical precursors (Zha et al., 2021).

Dehydration and Isomerization Studies

Friesen and Schretzman (2011) investigate the dehydration of 2-methyl-1-cyclohexanol, providing insights into the reaction mechanisms that may also apply to cyclohexenone derivatives. This study contributes to understanding the chemical behavior of cyclohexenone compounds during dehydration and isomerization reactions (Friesen & Schretzman, 2011).

properties

IUPAC Name

2-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNAAYQZJAXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149905
Record name 2-Cyclohexen-1-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1121-18-2
Record name 2-Methyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methyl-2-cyclohexen-1-one?

A1: this compound has the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol. Key spectroscopic data includes strong IR absorption around 1680 cm⁻¹ for the carbonyl group and 1640 cm⁻¹ for the alkene. ¹H NMR would show characteristic signals for the olefinic proton around 5.5-6.5 ppm and the methyl group as a singlet around 1.5-2.0 ppm.

Q2: What are the common synthetic routes to obtain this compound?

A2: One common approach is the Robinson annulation, which involves the reaction of cyclohexanone with methyl vinyl ketone. [] Another method utilizes the alkylation of 2,4-dimethyl-3-furoic acid followed by catalytic hydrogenation and dehydrative annulation to yield a precursor that can be converted to this compound. []

Q3: How does the structure of this compound relate to its reactivity?

A3: The α,β-unsaturated ketone system in this compound makes it susceptible to nucleophilic attack at the β-carbon. [] This reactivity is crucial for various reactions, including conjugate additions and Michael additions.

Q4: Can this compound undergo asymmetric reduction?

A4: Yes, Yamadazyma farinosa IFO 10896 yeast has been shown to catalyze the enantioselective reduction of the carbon-carbon double bond in this compound. This microbial reduction, followed by oxidation, provides optically active (R)-2-methyl-1-cyclohexanone with high enantiomeric excess. []

Q5: What is the significance of the Clemmensen reduction with this compound?

A5: Under anhydrous Clemmensen reduction conditions, this compound forms a mixture of isomeric cyclopropyl acetates. [] This reaction highlights the tendency of the intermediate allylic anion to undergo electrocyclic closure, offering insights into reaction mechanisms and potential synthetic pathways.

Q6: How does this compound act as a building block in organic synthesis?

A6: The reactivity of this compound makes it valuable for constructing more complex molecules. For example, it serves as a starting material in the synthesis of the spirolactone core found in natural products like napalilactone and pathylactone A. [] Additionally, its condensation reactions with various dienes provide routes to substituted naphthalenes, important structural motifs in organic chemistry. [, , ]

Q7: Can you explain the role of this compound in Diels-Alder reactions?

A7: While this compound is not a diene, it can act as a dienophile in Diels-Alder reactions. [] Its electron-deficient double bond, activated by the adjacent carbonyl group, readily reacts with dienes to form cycloadducts, expanding its synthetic utility.

Q8: Are there any studies on the potential toxicity of this compound?

A9: While comprehensive toxicological data for this compound is limited, insights can be drawn from structurally related compounds. For instance, carvone, despite its presence in food and flavorings, has been associated with allergic reactions in some individuals. [] This observation highlights the importance of careful evaluation and potential structure-activity relationship studies to assess the safety profile of this compound and its derivatives.

Q9: What are the potential applications of this compound derivatives in medicinal chemistry?

A10: Research suggests that derivatives of this compound, like the monoterpenoid glycosides spicatoside A and spicatoside B isolated from Mentha spicata L., exhibit anti-inflammatory and hemostatic activities. [] This finding points to the potential of exploring this class of compounds for developing novel therapeutic agents. Further investigation is needed to fully understand their pharmacological properties and potential applications.

Q10: How is this compound used in the study of photochemistry and reactive intermediates?

A11: Research on the photoreactivity of 3-azido-2-methyl-2-cyclohexen-1-one (a vinyl azide derivative) at cryogenic temperatures provides valuable information about the formation and reactivity of triplet vinylnitrenes. [] These studies contribute to our understanding of fundamental photochemical processes and the behavior of reactive intermediates.

Q11: What is the role of this compound in materials science?

A11: While specific applications in materials science are limited, the presence of the α,β-unsaturated ketone system in this compound makes it a potential building block for polymers and other materials. Its reactivity can be exploited for polymerization reactions or for introducing specific functionalities into polymer chains.

Q12: Has this compound been investigated using computational chemistry methods?

A12: While the provided research excerpts do not explicitly mention computational studies on this compound, its relatively simple structure makes it amenable to various computational chemistry methods. Simulations, quantum chemical calculations, and QSAR model development can provide valuable insights into its electronic structure, reactivity, interactions with other molecules, and potential applications.

Q13: How do substituents on the cyclohexene ring influence the reactivity of this compound?

A14: The presence and position of substituents on the cyclohexene ring can significantly influence the reactivity of this compound. [] For example, studies on the antigen formation of carvone analogs show that alterations in the molecule's three-dimensional structure, achieved through the introduction of substituents, can affect its reactivity towards nucleophiles and its ability to induce sensitization. [] This highlights the importance of understanding structure-activity relationships when designing and studying derivatives of this compound for specific applications.

Q14: How does this compound participate in hydrogen bonding interactions?

A15: Research on substituted enaminones, including derivatives of this compound, reveals that the presence of the enaminone carbonyl group enables intermolecular N—H⋯O hydrogen bond formation. [] These hydrogen bonds can influence the self-assembly of these molecules in the solid state, leading to the formation of supramolecular structures like catemers. Understanding these interactions is crucial for designing materials with specific properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.